5-(2-Methoxyphenyl)-1-pentene
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Overview
Description
5-(2-Methoxyphenyl)-1-pentene is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-1-pentene typically involves the reaction of 2-methoxyphenyl derivatives with pentene precursors. One common method includes the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent, carried out under an argon atmosphere at elevated temperatures . Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-1-pentene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the pentene chain can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid.
Reduction: Formation of 5-(2-methoxyphenyl)pentane.
Substitution: Formation of 2-methoxy-5-nitrophenyl-1-pentene or 2-methoxy-5-chlorophenyl-1-pentene.
Scientific Research Applications
5-(2-Methoxyphenyl)-1-pentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-1-pentene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1-pentene: Similar structure but with the methoxy group in the para position.
5-(2-Hydroxyphenyl)-1-pentene: Similar structure but with a hydroxy group instead of a methoxy group.
5-(2-Methoxyphenyl)-2-furoic acid: Contains a furoic acid moiety instead of a pentene chain.
Uniqueness
5-(2-Methoxyphenyl)-1-pentene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group in the ortho position relative to the phenyl ring enhances its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-methoxy-2-pent-4-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h3,6-7,9-10H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBKCURTWCZWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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